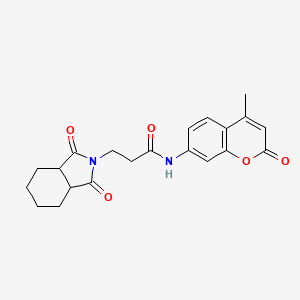![molecular formula C19H19N5O3 B14921771 N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14921771.png)
N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a nitro-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Nitration: Introduction of the nitro group to the pyrazole ring.
Amination: Introduction of the dimethylamino group to the phenyl ring.
Coupling Reaction: Formation of the benzamide linkage through a coupling reaction between the substituted phenyl and pyrazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dimethylamino group can be substituted with other functional groups.
Coupling Reactions: The benzamide linkage can be modified through coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Coupling Reactions: Catalysts like palladium or copper are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of substituted benzamides.
Scientific Research Applications
N~1~-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino and nitro-pyrazole groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: Similar structure but with an amino group instead of a nitro group.
N~1~-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of both the dimethylamino and nitro-pyrazole groups in N1-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE makes it unique
Properties
Molecular Formula |
C19H19N5O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H19N5O3/c1-22(2)17-9-7-16(8-10-17)21-19(25)15-5-3-14(4-6-15)12-23-13-18(11-20-23)24(26)27/h3-11,13H,12H2,1-2H3,(H,21,25) |
InChI Key |
OSBBXKOTUVDEDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate](/img/structure/B14921696.png)

![N,N-dicyclohexyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B14921703.png)
![4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B14921710.png)



![2,4-dichloro-N'-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide](/img/structure/B14921736.png)
![2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B14921738.png)
![(4Z)-4-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14921753.png)

![7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14921759.png)

![2-{3-[(2,2,3,3-Tetrafluoropropoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14921768.png)
